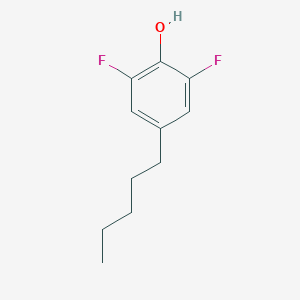

2,6-Difluoro-4-pentylphenol

Description

Significance of Fluorine Substitution in Organic Synthesis and Advanced Materials Science

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound and often predictable changes to a molecule's properties. tandfonline.comtandfonline.com With an atomic size similar to hydrogen, fluorine can be introduced without significant steric alteration, yet it dramatically influences the electronic environment. tandfonline.com This has made "fluorine-scanning," or the systematic substitution of fluorine, a common strategy in drug development and materials science. tandfonline.comtandfonline.com

In materials science, fluorination is critical for creating high-performance polymers and liquid crystals. numberanalytics.comrsc.org Fluoropolymers often exhibit exceptional thermal stability, chemical inertness, and low dielectric constants. numberanalytics.com The introduction of fluorine into liquid crystal molecules can influence their mesomorphic properties, such as the temperature range of liquid crystal phases and the dielectric anisotropy, which are crucial for display technologies. beilstein-journals.orgtandfonline.com Fluorine's ability to form stable C-F bonds and induce polarity without the high polarizability of other groups like nitriles leads to materials with lower viscosity and greater reliability. beilstein-journals.org

Key Effects of Fluorine Substitution:

Altered Acidity: The strong electron-withdrawing nature of fluorine increases the acidity of nearby protons, such as the hydroxyl proton in phenols. nih.gov For instance, the pKa of 2,6-difluorophenol (B125437) is 7.12, significantly lower than that of phenol (B47542) (9.81).

Modified Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which is crucial for controlling its solubility and transport properties in various media. tandfonline.comnih.gov

Metabolic Stability: In medicinal chemistry, the C-F bond is resistant to metabolic oxidation, which can block unwanted metabolic pathways and prolong the active life of a drug. nih.gov

Conformational Control: Fluorine can participate in weak intramolecular hydrogen bonds (e.g., F···H-O), which can stabilize specific conformations of a molecule. acs.org

Overview of Alkyl-Substituted Phenols: Structural Features and Research Importance

Alkyl-substituted phenols are a major class of industrial chemicals used as antioxidants, surfactants, and intermediates for fragrances, pharmaceuticals, and dyes. google.com The alkyl group, a chain of carbon and hydrogen atoms, is generally non-polar and influences the molecule's physical properties in a predictable manner.

Research Importance of Alkyl-Substituted Phenols:

Increased Lipophilicity: The addition of an alkyl group, such as a pentyl group, significantly increases the non-polar character of the phenol. nih.gov This property is exploited in applications requiring solubility in non-polar solvents or partitioning into lipid membranes.

Steric Hindrance: Alkyl groups, particularly when placed at the ortho positions (adjacent to the hydroxyl group), can sterically hinder the hydroxyl group. This is a key feature in hindered phenolic antioxidants, which are widely used to prevent free-radical-mediated oxidation in polymers and foods.

Intermediate for Complex Molecules: Alkylphenols serve as versatile starting materials. For example, 4-alkylphenols can be transformed into a variety of other functionalized molecules through reactions targeting the aromatic ring or the hydroxyl group. researchgate.net They are used in the synthesis of certain surfactants and phenolic resins. chemicalbook.com

Table 1: Comparison of Properties for Phenol and Selected Alkyl-Substituted Phenols

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| Phenol | 108-95-2 | C₆H₆O | 94.11 | 40-42 | 181.7 |

| 4-Pentylphenol (B72810) | 14938-35-3 | C₁₁H₁₆O | 164.24 | 23-25 | 342 |

| 2,4-Di-tert-pentylphenol | 120-95-6 | C₁₆H₂₆O | 234.38 | ~25 | 169-170 (at 22 mmHg) |

| 4-Dodecylphenol | 27193-86-8 | C₁₈H₃₀O | 262.43 | Not specified | 310-335 |

Research Rationale for 2,6-Difluoro-4-pentylphenol: Unique Structural Attributes and Potential Applications

The rationale for investigating this compound (CAS Number: 159077-78-8) stems from the combination of its three distinct structural components: the ortho-difluoro substitution, the para-pentyl group, and the phenolic hydroxyl group. chemical-suppliers.eu This specific arrangement is not accidental but rather a deliberate design to create a molecule with tailored properties for specific, advanced applications.

Unique Structural Attributes:

Ortho-Difluoro Substitution: The two fluorine atoms flanking the hydroxyl group create a unique electronic and steric environment. They significantly increase the acidity of the phenol and can participate in intramolecular hydrogen bonding, influencing the orientation of the hydroxyl group. acs.org This substitution pattern is known to be a valuable motif in the synthesis of complex organic molecules and polymers.

Combined Effect: The synergy between the polar, electron-withdrawing difluorophenolic head and the non-polar alkyl tail creates an amphiphilic-like structure. This duality is a hallmark of molecules designed for self-assembly, surface activity, or as components in liquid crystal mixtures.

Potential Applications:

Liquid Crystals: The molecular structure of this compound is highly suggestive of its potential use as an intermediate or component in liquid crystal mixtures. Fluorinated liquid crystals are sought after for their stability and specific dielectric properties. beilstein-journals.orgtandfonline.com The combination of a rigid aromatic core, a flexible alkyl tail, and lateral fluorine substituents is a common design strategy for creating nematic liquid crystals with low melting points and wide operating temperature ranges. tandfonline.com

Advanced Polymer Intermediates: 2,6-disubstituted phenols, including 2,6-difluorophenol, can undergo oxidative polymerization to form high-performance polymers like poly(phenylene oxide)s. The presence of the pentyl group could be used to modify the properties of such polymers, for instance, by increasing their solubility in organic solvents or lowering their glass transition temperature.

Bioisosteres in Medicinal Chemistry: The 2,6-difluorophenol moiety is sometimes used as a bioisostere for a carboxylic acid group in drug design. sciforum.net While no specific biological activity for this compound is documented, its structure makes it a candidate for investigation in programs aimed at developing enzyme inhibitors or receptor modulators where the combination of a polar, acidic head and a lipophilic tail is required for binding. sciforum.net

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-4-pentylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O/c1-2-3-4-5-8-6-9(12)11(14)10(13)7-8/h6-7,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOLOTRWNYJOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,6 Difluoro 4 Pentylphenol and Structural Analogues

Strategic Approaches to Regioselective Aryl Fluorination in Phenolic Systems

Achieving regioselectivity—the control of where chemical groups are attached on a molecule—is a critical challenge in the synthesis of polysubstituted aromatic compounds. For phenolic systems, the directing effects of the hydroxyl group must be carefully managed to ensure the correct placement of fluorine atoms.

Catalytic Fluorination Techniques Utilizing N-Fluoropyridinium Salts

N-Fluoropyridinium salts are effective electrophilic fluorinating agents that allow for the direct fluorination of a wide range of organic compounds under mild conditions. beilstein-journals.org The reactivity and selectivity of these reagents can be fine-tuned by altering the substituents on the pyridine (B92270) ring. researchgate.net For the fluorination of phenols, a high degree of ortho-selectivity can be achieved, which is attributed to hydrogen-bonding interactions between the reagent's counteranion and the phenolic hydroxyl group. beilstein-journals.org

The fluorinating power of N-fluoropyridinium salts is dependent on the electronic nature of the substituents on the pyridine ring; electron-withdrawing groups enhance their fluorinating capability. researchgate.net A variety of these reagents, such as N-fluoropyridinium triflate and N-fluoro-2,4,6-trimethylpyridinium triflate, have been developed to fluorinate a diversity of nucleophilic organic compounds with varying reactivities. beilstein-journals.org The development of bench-stable and easily handled electrophilic fluorinating reagents like N-fluoropyridinium salts has been a significant advancement, enabling the development of catalytic asymmetric fluorination methods. nih.govfishersci.de

Palladium-Catalyzed Fluorination Reactions

Palladium-catalyzed reactions have emerged as a powerful tool for the formation of carbon-fluorine bonds. These methods often involve the cross-coupling of aryl halides or triflates with a fluoride (B91410) source. fishersci.de A significant breakthrough in this area was the development of Pd-catalyzed fluorination using simple fluoride salts like cesium fluoride (CsF), potassium fluoride (KF), and silver fluoride (AgF). fishersci.de The choice of supporting phosphine (B1218219) ligands is crucial for the efficiency of these reactions, with sterically hindered ligands often being employed to facilitate the challenging C-F reductive elimination step. acsgcipr.org

Recent advancements have focused on the direct C-H fluorination of arenes, which avoids the need for pre-functionalized starting materials. springernature.com Palladium catalysts have been designed to react with electrophilic fluorinating reagents to generate high-valent palladium-fluoride species capable of fluorinating arenes. springernature.com For instance, a doubly cationic palladium(II) catalyst has been shown to be effective in the fluorination of a broad range of arenes. springernature.com Furthermore, palladium-catalyzed methods have been developed for the fluorination of arylboronic acid derivatives and the hydrofluorination of alkenes. cas.cnacs.org These reactions can proceed through various mechanisms, including those involving Pd(II)/Pd(III) or Pd(II)/Pd(IV) catalytic cycles. cas.cnnih.gov

Synthetic Routes to 2,6-Difluorophenol (B125437) Precursors

The synthesis of the core structure, 2,6-difluorophenol, is a critical step that precedes the introduction of the pentyl group.

Multi-step Synthesis from 2,6-Difluoroaniline (B139000) Derivatives

A widely reported and scalable method for preparing 2,6-difluorophenol involves the diazotization of 2,6-difluoroaniline, followed by hydrolysis of the resulting diazonium salt. chemicalbook.com This process typically begins with the reaction of 2,6-difluoroaniline with an aqueous solution of sulfuric acid and sodium nitrite (B80452) at low temperatures (-5°C to 0°C) to form the diazonium salt. chemicalbook.com To prevent premature decomposition, precise temperature control is essential.

Following the diazotization, the diazonium salt solution is hydrolyzed, often in the presence of a copper sulfate (B86663) catalyst in a sulfuric acid solution, under reflux conditions. chemicalbook.com The 2,6-difluorophenol product is then isolated through simultaneous distillation. chemicalbook.com This method has been demonstrated on a large scale, achieving high yields and purity. chemicalbook.com An alternative precursor, 2,6-difluoroanisole, can also be converted to 2,6-difluorophenol. chemicalbook.com

Process Optimization and Green Chemistry Considerations in Precursor Preparation

In the large-scale synthesis of 2,6-difluorophenol, process optimization and green chemistry principles are important for ensuring efficiency, safety, and environmental sustainability. chemicalbook.comnumberanalytics.com The diazotization-hydrolysis route from 2,6-difluoroaniline has been described as a "Green chemistry" process, particularly when implemented on a large scale. chemicalbook.com Key aspects of this optimization include efficient catalyst use and solvent recovery.

The adoption of continuous-flow reactors over traditional batch processing can significantly reduce production cycle times, improve yield consistency, and decrease energy consumption. pmarketresearch.com While batch processes are still common, continuous manufacturing helps to mitigate issues like lead times and variability. pmarketresearch.com The goals of process optimization in chemical production include maximizing product yield and quality, minimizing costs and energy use, reducing waste, and improving safety and reliability. numberanalytics.com

Methods for Incorporating the Pentyl Moiety into Fluorinated Phenols

Once the 2,6-difluorophenol core is synthesized, the final step is the introduction of the pentyl group at the 4-position of the phenolic ring.

A common strategy for this transformation is the Friedel-Crafts acylation followed by reduction. pressbooks.pub This two-step process involves first reacting the 2,6-difluorophenol with an acylating agent, such as pentanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This introduces a pentanoyl group onto the aromatic ring. The resulting ketone is then reduced to the corresponding alkyl group. chemistrysteps.com Common reduction methods include the Wolff-Kishner or Clemmensen reductions, or catalytic hydrogenation. chemistrysteps.com

Direct alkylation of the phenol (B47542) is another possibility, though it can be more challenging to control and may lead to a mixture of products. vulcanchem.comvulcanchem.com Regioselectivity is a key consideration, as the hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. In the case of 2,6-difluorophenol, the ortho positions are blocked by fluorine atoms, thus favoring substitution at the para position.

Electrophilic Alkylation Strategies

A primary and direct method for synthesizing 2,6-Difluoro-4-pentylphenol is through the electrophilic alkylation of a 2,6-difluorophenol precursor. The Friedel-Crafts alkylation is a classic and powerful tool for forming carbon-carbon bonds on aromatic rings. libretexts.orgorgoreview.com This reaction involves the substitution of an aromatic proton with an alkyl group via an electrophilic attack. libretexts.org

In the context of synthesizing this compound, the reaction typically proceeds by treating 2,6-difluorophenol with a suitable pentylating agent, such as 1-chloropentane (B165111) or 1-pentene, in the presence of a Lewis acid catalyst. orgoreview.commt.com The hydroxyl group of the phenol is a strongly activating, ortho-para directing group. With the ortho positions (C2 and C6) blocked by fluorine atoms, the electrophilic attack is highly directed to the para position (C4), leading to the desired regioselective formation of the 4-pentyl product.

The mechanism involves the generation of a pentyl carbocation electrophile (or a related polarized complex) from the alkylating agent and the Lewis acid. orgoreview.commt.com This electrophile is then attacked by the electron-rich π-system of the 2,6-difluorophenol ring, forming a resonance-stabilized carbocation intermediate (an arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the final product. libretexts.org

Common Lewis acids used for this transformation include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and boron trifluoride (BF₃). mt.comjkchemical.com The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize potential side reactions, such as polyalkylation or carbocation rearrangement. While primary alkyl halides like 1-chloropentane are used, there is a risk of rearrangement to a more stable secondary carbocation, which could lead to isomeric products. Careful control of temperature and catalyst activity is crucial to mitigate these issues.

Table 1: Representative Conditions for Friedel-Crafts Alkylation of 2,6-Difluorophenol

| Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Key Observations |

|---|---|---|---|---|

| 1-Chloropentane | AlCl₃ | Carbon Disulfide (CS₂) | 0 - 25 | Good regioselectivity for the para-product. Risk of slight polyalkylation if phenol is not in excess. |

| 1-Pentene | BF₃ or H₃PO₄ | Hexane | 50 - 70 | Requires a protic co-catalyst. Generally cleaner than using alkyl halides. jkchemical.com |

| Pentanoic Anhydride (followed by reduction) | AlCl₃ | Nitrobenzene | 25 | This two-step acylation-reduction route (e.g., Clemmensen or Wolff-Kishner reduction) avoids carbocation rearrangement issues inherent to direct alkylation. |

Cross-Coupling Approaches for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for constructing the C(sp²)-C(sp³) bond in this compound. These methods provide excellent control over regiochemistry and are often tolerant of a wide range of functional groups. The Suzuki-Miyaura and Negishi couplings are particularly prominent in this area. mychemblog.commdpi.comwikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. wikipedia.orgiitk.ac.in To synthesize the target molecule, one could react 4-bromo-2,6-difluorophenol (B12419) with pentylboronic acid or one of its esters. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the alkyl group from the boron atom to the palladium center, and reductive elimination to form the final C-C bond and regenerate the catalyst. mychemblog.comlibretexts.org A base is required to facilitate the transmetalation step. mdpi.com

Negishi Coupling

The Negishi coupling is a similar palladium- or nickel-catalyzed reaction that utilizes an organozinc reagent as the coupling partner for the organic halide. wikipedia.org For this synthesis, 4-bromo-2,6-difluorophenol could be coupled with a pentylzinc halide. Negishi couplings are known for their high functional group tolerance and reactivity, allowing for the coupling of various carbon centers (sp³, sp², sp). wikipedia.orgnih.gov While highly effective, organozinc reagents are sensitive to air and moisture, requiring inert reaction conditions.

These cross-coupling methods offer a significant advantage by building the desired molecule from functionalized precursors, which can be more readily available and allow for the late-stage introduction of the pentyl group. This modularity is highly valuable in synthetic campaigns.

Table 2: Comparison of Cross-Coupling Methods for 4-Alkyl-2,6-difluorophenol Synthesis

| Reaction | Aryl Substrate | Alkylating Reagent | Catalyst/Ligand | Base | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-2,6-difluorophenol | n-Pentylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Organoboron reagents are stable and commercially available; mild reaction conditions. wikipedia.org | Base-sensitive substrates may be problematic. libretexts.org |

| Negishi | 4-Iodo-2,6-difluorophenol | n-Pentylzinc chloride | Pd(PPh₃)₄ or Ni(acac)₂ | None required | High reactivity and functional group tolerance. wikipedia.org | Organozinc reagents are air and moisture sensitive. |

Flow Microreactor Synthesis Techniques for Organofluorine Compounds

The synthesis of organofluorine compounds can present unique challenges, including the use of hazardous reagents and highly exothermic reactions. beilstein-journals.orgnih.gov Flow microreactor technology has emerged as a powerful tool to address these issues, offering enhanced safety, efficiency, and control over traditional batch synthesis. researchgate.netconferenceseries.com This technology is particularly well-suited for fluorination chemistry. up.ac.za

Flow microreactors utilize small-diameter channels (typically sub-millimeter) to carry out chemical reactions. kyoto-u.ac.jp This high surface-area-to-volume ratio allows for extremely efficient heat transfer and rapid mixing, which is critical for managing the significant exothermicity often associated with fluorination reactions. nih.govmit.edu Precise control over residence time, temperature, and pressure enables the optimization of reaction conditions to maximize product yield and selectivity while minimizing the formation of byproducts. beilstein-journals.orgnih.gov

Key advantages of using flow microreactors for organofluorine synthesis include:

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. This is crucial when working with reagents like elemental fluorine (F₂) or diethylaminosulfur trifluoride (DAST). beilstein-journals.orgnih.gov

Precise Temperature Control: The high efficiency of heat exchange prevents the formation of thermal hotspots, which can lead to runaway reactions and decomposition in batch reactors. researchgate.net

Improved Selectivity: Exact control over stoichiometry and residence time allows for the generation and immediate use of unstable intermediates, preventing decomposition and side reactions. kyoto-u.ac.jp

Scalability: Scaling up production in a flow system is often achieved by running multiple reactors in parallel or by extending the operation time, which is generally more straightforward than scaling up batch reactors. acs.org

While a specific protocol for the flow synthesis of this compound is not prominently documented, the techniques are directly applicable. For instance, a Friedel-Crafts alkylation could be performed in a flow system where streams of 2,6-difluorophenol and the alkylating agent/catalyst are mixed at a specific temperature, passed through a heated reaction coil for a precise residence time, and then quenched, providing a continuous output of the product. This approach would offer superior control and safety over a large-scale batch equivalent. acs.org

Table 3: Advantages of Flow Microreactors in Organofluorine Synthesis

| Parameter | Flow Microreactor Advantage | Relevance to Fluorinated Phenol Synthesis |

|---|---|---|

| Heat Transfer | Superior heat dissipation prevents hotspots. researchgate.net | Controls exothermic alkylation or fluorination reactions safely. |

| Mass Transfer | Rapid and efficient mixing. mit.edu | Ensures homogeneous reaction conditions, improving yield and consistency. |

| Safety | Small reactor volume, containment of hazardous reagents. beilstein-journals.orgnih.gov | Crucial for reactions involving toxic or explosive fluorine sources. |

| Control | Precise control of temperature, pressure, and residence time. beilstein-journals.orgnih.gov | Allows for fine-tuning of reaction to maximize regioselectivity and minimize byproducts. |

Asymmetric Synthesis of Chiral Alkyl Fluorinated Analogues

The development of methods for the asymmetric synthesis of chiral molecules containing fluorine is a major focus in medicinal chemistry and materials science. mdpi.com While this compound itself is achiral, its structural analogues featuring a chiral alkyl side chain are of significant interest. For example, the synthesis of a molecule like 2,6-difluoro-4-(pentan-2-yl)phenol introduces a stereocenter that requires stereocontrolled installation.

Asymmetric synthesis of these chiral analogues can be achieved through several advanced catalytic strategies. These methods aim to create the C-F bond or an adjacent stereocenter with high diastereo- and enantioselectivity. nih.govnih.gov

One powerful approach is the enantioselective cross-coupling reaction . By employing a transition metal catalyst (e.g., nickel or palladium) complexed with a chiral ligand, it is possible to couple a prochiral or racemic alkyl partner with the fluorinated aromatic ring enantioselectively. For example, a nickel/bis(oxazoline)-catalyzed Negishi reaction has been successfully used to synthesize enantioenriched tertiary alkyl fluorides from racemic α-halo-α-fluoroketones. acs.org A similar strategy could be adapted to couple a racemic secondary alkyl halide (e.g., 2-bromopentane) with a 2,6-difluorophenol-derived organozinc reagent, where the chiral catalyst dictates the configuration of the final product.

Another strategy involves the asymmetric alkylation of fluorinated substrates. Transition metal-catalyzed asymmetric allylic alkylation, for example, is a robust method for building stereocenters. mdpi.com While not directly applicable to a saturated pentyl group, related enantioselective alkylations of fluorinated nucleophiles are an active area of research.

The development of organocatalysis has also provided new avenues for asymmetric fluorination and alkylation. nih.gov Chiral catalysts derived from natural products like cinchona alkaloids have been used for asymmetric fluorinative dearomatization reactions, creating complex chiral fluorinated structures. mdpi.comnih.gov

Table 4: Strategies for Asymmetric Synthesis of Chiral Fluorinated Phenol Analogues

| Methodology | Example Transformation | Catalyst System | Key Feature |

|---|---|---|---|

| Asymmetric Negishi Coupling | Coupling of 4-(Znx)-2,6-difluorophenol with racemic 2-bromopentane | Nickel / Chiral Bis(oxazoline) ligand | Stereoconvergent reaction that can transform a racemic starting material into a single enantiomer of the product. acs.org |

| Asymmetric Suzuki Coupling | Coupling of 4-bromo-2,6-difluorophenol with a chiral secondary alkylborane | Palladium / Chiral Phosphine ligand (e.g., BINAP) | Coupling of pre-existing chiral fragments; requires enantiopure organoboron reagent. |

| Catalytic Asymmetric Alkylation | Alkylation of a fluorinated nucleophile with an electrophile. | Transition metal with chiral ligands | Provides direct access to chiral centers adjacent to fluorinated moieties. mdpi.com |

Sophisticated Spectroscopic and Analytical Characterization of 2,6 Difluoro 4 Pentylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural determination of 2,6-Difluoro-4-pentylphenol, with ¹⁹F, ¹H, and ¹³C NMR providing complementary information.

¹⁹F-NMR for Probing Electronic Environment and Ionization Equilibria

Fluorine-19 NMR (¹⁹F-NMR) is particularly insightful for studying fluorinated organic compounds due to fluorine's 100% natural abundance, high sensitivity, and a wide range of chemical shifts that are highly sensitive to the local electronic environment. alfa-chemistry.comnumberanalytics.com The chemical shift in ¹⁹F-NMR is influenced by factors such as electron-donating or withdrawing groups and resonance effects within aromatic systems. alfa-chemistry.com Electron-donating groups increase shielding and cause upfield shifts, while electron-withdrawing groups lead to deshielding and downfield shifts. alfa-chemistry.com

In the context of this compound, the two fluorine atoms are situated ortho to the hydroxyl group, a key feature influencing their electronic environment. The ionization of the phenolic hydroxyl group significantly alters the electron density at the fluorine-substituted carbon atoms. This change in the electronic environment upon ionization can be readily monitored by ¹⁹F-NMR, providing a means to study the ionization equilibria of the compound. The sensitivity of ¹⁹F chemical shifts to the local environment makes it a powerful probe for such studies. nih.gov

Application of ¹⁹F-NMR in Reaction Monitoring and Metabolite Profiling

The distinct and sensitive nature of ¹⁹F-NMR signals makes it an excellent technique for monitoring reactions involving fluorinated compounds. magritek.commagritek.com The progress of a reaction can be followed in real-time by observing the decrease in the signal intensity of the starting material and the corresponding increase in the signal of the product. magritek.com This allows for the optimization of reaction conditions and provides insights into reaction kinetics.

Furthermore, ¹⁹F-NMR is a valuable tool in metabolite profiling, particularly for fluorinated compounds, as there is no endogenous fluorine signal in most biological systems. researchgate.netbeilstein-journals.org This "background-free" detection allows for the clear identification and quantification of fluorinated metabolites. nih.govchemrxiv.org For instance, in studies of microbial degradation of fluorophenols, ¹⁹F-NMR has been used to identify various fluorinated catechols and fluoromuconates as metabolites. nih.gov This technique can provide detailed information on metabolic pathways and the extent of dehalogenation. nih.gov

Comprehensive ¹H and ¹³C NMR Spectroscopic Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide a complete picture of the carbon-hydrogen framework of this compound.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum would exhibit characteristic signals for the aromatic protons and the aliphatic protons of the pentyl group. The aromatic protons, influenced by the two fluorine atoms and the hydroxyl group, would likely appear as a multiplet. The pentyl chain protons would show distinct signals corresponding to the different methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group, with chemical shifts and splitting patterns determined by their neighboring protons.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbons attached to the fluorine atoms would show characteristic splitting due to carbon-fluorine coupling (J-coupling), providing definitive evidence for their positions. The chemical shifts of the aromatic carbons are influenced by the substituents (hydroxyl, fluorine, and pentyl groups). The aliphatic carbons of the pentyl chain would appear in the upfield region of the spectrum.

Below are interactive tables with predicted and reported NMR data for similar structures, which can be used to infer the expected spectral characteristics of this compound.

Table 1: Representative ¹H-NMR Data This table presents data for structurally related compounds to estimate the spectral features of this compound.

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 2,6-Difluorophenol (B125437) | Aromatic H | 6.8 - 7.2 | m |

| 4-Pentylphenol (B72810) | Aromatic H | 6.7 - 7.1 | m |

| 4-Pentylphenol | Pentyl CH₂ (α to ring) | ~2.5 | t |

| 4-Pentylphenol | Pentyl CH₂ | ~1.6 | m |

| 4-Pentylphenol | Pentyl CH₂ | ~1.3 | m |

| 4-Pentylphenol | Pentyl CH₃ | ~0.9 | t |

Data inferred from related compounds. chemicalbook.comsigmaaldrich.com

Mass Spectrometry (MS) for Molecular and Fragment Identification

High-Resolution Mass Spectrometry (HRMS) in Photodegradation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical tool for elucidating the transformation of organic compounds, such as this compound, when exposed to light. uni.lu This technique offers exceptional sensitivity and the ability to identify compounds based on their accurate mass, isotopic patterns, and characteristic molecular fragments. uni.lu In photodegradation studies, HRMS is instrumental in identifying the various transformation products (TPs) that may form. uni.ludiva-portal.org

The process often involves exposing a solution of the parent compound to a controlled light source, typically UV light, and then analyzing the resulting mixture using a technique like Gas Chromatography coupled with HRMS (GC-HRMS). diva-portal.org The high resolution of the mass spectrometer allows for the differentiation of compounds with very similar mass-to-charge ratios (m/z), which is crucial for the accurate identification of unknown degradation products, especially when reference standards are not available. diva-portal.org

For a compound like this compound, photodegradation could lead to a variety of TPs through mechanisms such as oxidation, hydroxylation, or cleavage of the pentyl side chain. HRMS would be able to provide the exact masses of these products, allowing researchers to deduce their elemental compositions and propose potential structures.

Table 1: Potential Photodegradation Products of this compound

| Potential Transformation | Hypothetical Product | Change in Molecular Weight |

|---|---|---|

| Hydroxylation of the aromatic ring | Dihydroxy-difluoro-pentylbenzene | +16 Da |

| Oxidation of the pentyl side chain | 2,6-Difluoro-4-(hydroxy-pentyl)phenol | +16 Da |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules with unpaired electrons, such as free radicals. bruker.comscielo.org This makes it an invaluable tool for studying the mechanisms of degradation processes, including photodegradation, where radical intermediates are often formed. nih.gov The presence and identity of these radicals can provide crucial insights into the reaction pathways. nih.gov

When this compound undergoes degradation, it can form various radical species. EPR spectroscopy can detect these transient species, even at very low concentrations. srce.hr The analysis of the EPR spectrum can provide information about the identity of the paramagnetic species and their concentration. bruker.com For instance, the g-factor and hyperfine coupling constants extracted from an EPR spectrum can help identify whether a carbon-centered or an oxygen-centered (like a phenoxy or peroxy radical) is formed. nih.gov

In some cases, spin trapping agents are used. These are EPR-silent molecules that react with the transient radicals to form more stable, EPR-active radical adducts, making detection easier. srce.hr

Table 2: Potential Radical Intermediates in the Degradation of this compound

| Radical Type | Description | Significance |

|---|---|---|

| Phenoxy Radical | Formed by the loss of a hydrogen atom from the hydroxyl group. | A key intermediate in the oxidation of phenols. |

| Carbon-centered Radical | Could form on the pentyl chain or the aromatic ring. | Indicates specific sites of reaction and potential for polymerization or fragmentation. |

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)

Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. nih.govijpsjournal.com High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used chromatographic method for assessing the purity of chemical compounds like this compound. torontech.commoravek.com

In HPLC, a liquid sample is passed through a column packed with a solid stationary phase. moravek.com The components of the mixture separate based on their differential interactions with the stationary and mobile phases. nih.gov For a non-polar compound like this compound, a reversed-phase HPLC method would typically be used, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. pensoft.net

The output of an HPLC analysis is a chromatogram, which shows peaks corresponding to the different components of the sample. moravek.com The area under each peak is proportional to the concentration of that component, allowing for quantitative analysis and the determination of purity. moravek.com HPLC can effectively separate this compound from its synthetic impurities or degradation products. ekb.eg

Table 3: Typical Parameters in an HPLC Purity Assessment

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Column | The heart of the separation, containing the stationary phase. | C18 reversed-phase column |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient of acetonitrile (B52724) and water |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min |

| Detection | The method used to see the separated components. | UV-Vis detector at a specific wavelength (e.g., 270 nm) |

| Retention Time | The time it takes for a component to travel through the column. | Specific for this compound under set conditions |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing the vibrations of its chemical bonds. vscht.czresearchgate.net Each functional group in a molecule absorbs infrared radiation at a characteristic frequency, making IR spectroscopy an excellent tool for identifying the functional groups present in this compound. vscht.cz

The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the phenol (B47542) group, C-H stretches of the pentyl chain and the aromatic ring, C=C stretching of the aromatic ring, and the C-F stretching vibrations. vscht.cz

Raman spectroscopy is a complementary technique that also measures the vibrational modes of a molecule. researchgate.net While IR spectroscopy is based on the absorption of light, Raman spectroscopy is based on the inelastic scattering of light. researchgate.net For a molecule with a center of symmetry, some vibrations may be Raman-active but IR-inactive, and vice-versa. For this compound, Raman spectroscopy would also provide a unique spectral fingerprint, confirming the presence of the various functional groups. spectroscopyonline.comamericanpharmaceuticalreview.com

Table 4: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 (broad) | IR |

| Aromatic C-H | Stretching | 3000-3100 | IR, Raman |

| Aliphatic C-H (pentyl) | Stretching | 2850-3000 | IR, Raman |

| Aromatic C=C | Stretching | 1400-1600 | IR, Raman |

Chemical Reactivity and Mechanistic Investigations of 2,6 Difluoro 4 Pentylphenol

Oxidative Degradation Kinetics and Pathways

The degradation of phenolic compounds in various environments is often initiated by oxidative processes. For 2,6-Difluoro-4-pentylphenol, the susceptibility to oxidation is influenced by the electronic effects of its substituents and the stability of the resulting intermediates.

Reactions with Hydroxyl Radicals and Other Reactive Oxygen Species (ROSs)

The reaction of phenols with hydroxyl radicals (•OH), a highly reactive oxygen species (ROS), is a primary pathway for their degradation in aqueous environments and advanced oxidation processes (AOPs). mdpi.comufz.de The reaction typically proceeds via the addition of the •OH radical to the aromatic ring or by abstraction of the hydrogen atom from the phenolic hydroxyl group to form a phenoxyl radical. For substituted phenols, the presence of electron-donating groups, such as the pentyl group, generally enhances the electron density of the benzene (B151609) ring, leading to higher reaction rates with electrophilic radicals like •OH. mdpi.com Conversely, the strongly electron-withdrawing fluorine atoms decrease the electron density of the ring, which could temper this reactivity.

In biological systems, enzymes such as phenol (B47542) hydroxylase can initiate the oxidation of alkylphenols. This enzymatic process typically involves the hydroxylation of the aromatic ring to form corresponding alkylcatechols. nih.gov

Identification and Characterization of Transformation Products

The oxidative degradation of this compound is expected to yield a variety of transformation products resulting from the initial attack by ROS. Based on studies of analogous compounds, several degradation pathways can be proposed.

Initial hydroxylation of the aromatic ring is a common pathway in the oxidation of phenols, leading to the formation of dihydroxylated intermediates. pnas.org For other chlorinated phenols like 2,4,6-trichlorophenol (B30397), a major transformation product identified is 2,6-dichloro-1,4-benzenediol. nih.gov By analogy, the formation of 2,6-difluoro-4-pentyl-1,4-benzenediol would be a plausible primary product for the target compound.

Further oxidation can lead to the formation of quinone-type structures. The oxidation of phenols, including those with para-substituents, frequently results in the formation of p-benzoquinones. pnas.orgmdpi.comresearchgate.net Therefore, 2,6-difluoro-4-pentyl-1,4-benzoquinone is a likely intermediate. Subsequent reactions can lead to the opening of the aromatic ring, ultimately producing short-chain organic acids like maleic acid, formic acid, and oxalic acid, leading to mineralization. pnas.orgmdpi.com

In processes involving UV light and hydroxyl radicals, alkyl-substituted phenols have been shown to transform into α,β-unsaturated enedials and oxoenals. pnas.org This suggests that under such conditions, the pentyl chain could also undergo transformation alongside the aromatic ring.

Table 1: Plausible Transformation Products from the Oxidative Degradation of this compound

| Precursor Compound | Proposed Transformation Product | Formation Pathway |

| This compound | 2,6-Difluoro-4-pentyl-phenoxyl radical | H-abstraction from hydroxyl group |

| This compound | 2,6-Difluoro-4-pentyl-1,4-benzenediol | Ring hydroxylation |

| 2,6-Difluoro-4-pentyl-1,4-benzenediol | 2,6-Difluoro-4-pentyl-1,4-benzoquinone | Oxidation of diol |

| 2,6-Difluoro-4-pentyl-1,4-benzoquinone | Short-chain organic acids (e.g., maleic, formic) | Ring cleavage |

Proton Transfer Equilibria and Acid-Base Properties

The acidity of the phenolic proton is a fundamental property of this compound, significantly influenced by the electronic effects of the fluorine substituents.

Influence of Fluorine Substituents on Phenolic Acidity

The acidity of a phenol is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). The presence of two fluorine atoms at the ortho-positions (positions 2 and 6) of the phenol ring has a profound impact on the acidity of the hydroxyl proton. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect helps to stabilize the negative charge on the oxygen atom of the resulting phenoxide anion formed after deprotonation. This stabilization of the conjugate base makes the corresponding acid stronger, resulting in a lower pKa value.

The pKa of unsubstituted phenol is approximately 9.8-10.0. In contrast, the pKa of 2,6-difluorophenol (B125437) has been reported to be significantly lower, with experimental and predicted values around 7.12 to 7.45. chembk.comchemicalbook.comresearchgate.net This marked increase in acidity is primarily attributed to the inductive effect of the two ortho-fluorine atoms. The pentyl group at the para-position is a weak electron-donating group and would have a minor counteracting effect on the acidity, but the influence of the two fluorine atoms is dominant. This enhanced acidity makes 2,6-difluorophenol a useful lipophilic bioisostere for carboxylic acids in medicinal chemistry, as it can mimic the acidic proton while increasing the molecule's ability to cross lipid membranes. researchgate.net

Table 2: Comparison of pKa Values for Phenol and Fluorinated Analogues

| Compound | pKa Value | Key Substituent Effects | Reference(s) |

| Phenol | ~9.9 | Baseline | researchgate.net |

| 2,6-Difluorophenol | 7.12 - 7.45 | Strong inductive (-I) effect from two ortho-fluorines | chembk.comresearchgate.net |

| 2,6-Dichlorophenol (B41786) | 6.79 | Strong inductive (-I) effect from two ortho-chlorines | nih.gov |

pH-Sensitive Behavior in Organized Media

In heterogeneous environments such as micelles, vesicles, or protein binding sites, the apparent acidity and fluorescence properties of phenolic compounds can be altered. Phenols can undergo excited-state proton transfer (ESPT), a process where the molecule becomes a much stronger acid upon absorption of light. researchgate.net The efficiency and dynamics of this proton transfer are highly sensitive to the immediate environment, including its polarity, hydrogen-bonding capability, and local pH. researchgate.netrsc.org

For a molecule like this compound, the pentyl chain provides a hydrophobic anchor that would facilitate its partitioning into the nonpolar core of micelles or the lipid bilayers of membranes. The phenolic headgroup, capable of hydrogen bonding and deprotonation, would likely reside at the interface. The fluorescence emission of such a probe can be different for its protonated (phenol) and deprotonated (phenoxide) forms. Consequently, changes in the bulk pH that alter the protonation state of the phenol at the interface of the organized medium can lead to observable changes in fluorescence, making the compound a potential pH-sensitive probe for studying such micro-heterogeneous systems. researchgate.netacs.org

Photochemical Reactivity and Aqueous Photolysis

The absorption of ultraviolet (UV) light can induce chemical transformations in phenolic compounds. The photolysis of this compound in aqueous solution is expected to involve pathways influenced by both the fluorinated aromatic ring and the alkyl substituent.

Studies on the aqueous photolysis of 2,6-difluorophenol have shown that the primary transformation pathway involves the cleavage of the carbon-fluorine bond, leading to the formation of fluoride (B91410) ions (F⁻) as a major product. nih.govacs.orgacs.org The degradation kinetics often follow a pseudo-first-order model. The rate of photolysis is highly dependent on the pH of the solution. For instance, the direct photolysis of (trifluoromethyl)phenols is significantly faster at pH 10 compared to pH 7 or 5, due to the higher light absorption of the phenolate (B1203915) form. acs.org

The presence of other species in the water can also influence the degradation rate. The addition of hydrogen peroxide (H₂O₂), which generates hydroxyl radicals upon UV irradiation, can significantly enhance the degradation rate of alkylphenols. nih.gov

The photolysis of 4-alkylphenols, such as 4-nonylphenol, can also lead to the formation of products like 1,4-benzoquinone (B44022) and hydroquinone. psu.eduresearchgate.net Therefore, it is plausible that the aqueous photolysis of this compound proceeds through competing pathways: C-F bond scission to release fluoride, and oxidation of the phenol ring, potentially leading to the formation of 2,6-difluoro-4-pentyl-1,4-benzoquinone.

Table 3: Kinetic Data for the Photolysis of Structurally Related Phenols

| Compound | Condition | Rate Constant (k) | Kinetic Model | Reference(s) |

| 4-Octylphenol | 206 nm UV | Not specified, but higher than 4-nonylphenol | Pseudo-first order | nih.gov |

| 4-Nonylphenol | 206 nm UV | Not specified | Pseudo-first order | nih.gov |

| 4-Octylphenol | 206 nm UV + H₂O₂ | 17.45 L·mol⁻¹·min⁻¹ (for reaction with H₂O₂) | Modified kinetic model | nih.gov |

| 2-(Trifluoromethyl)phenol | Direct photolysis, pH 10 | 334.1 h⁻¹ | Pseudo-first order | acs.org |

| 2,6-Difluorophenol | UV/H₂O₂ (pH 7) | Not explicitly stated, but degradation observed | Not specified | nih.govacs.org |

UV-Induced Transformation Pathways

The study of the photodegradation of fluorinated phenols is crucial for understanding their environmental fate. While direct research on this compound is limited, general principles from related fluorinated phenols and other aromatic compounds can provide insights. The photolysis of fluorinated phenols in aqueous environments can proceed through direct or indirect pathways. acs.org Direct photolysis involves the absorption of UV photons by the molecule, leading to chemical transformations. acs.org Indirect photolysis occurs when other reactive species, generated by UV light, react with the compound. acs.org

For fluorinated phenols, pH can significantly influence photolysis rates. Studies on trifluoromethylphenols have shown that degradation rates are higher at pH 10 compared to pH 7 or pH 5. acs.orgnih.gov This is attributed to the different light-absorbing properties of the phenol versus the phenolate form. The degradation of fluorinated compounds under UV light can lead to a variety of products. For instance, the photolysis of polyfluorinated dibenzo-p-dioxins, which can be synthesized from fluorophenols, results in products like octafluorinated dihydroxybiphenyls and fluorinated phenols, primarily through C-O bond cleavage without defluorination. nih.gov However, photolysis of other fluorinated pharmaceuticals and pesticides can lead to defluorination, producing fluoride ions or smaller organofluorine compounds like trifluoroacetic acid (TFA). acs.org The stability of the fluorinated motif plays a key role; for example, some heteroaromatic-CF3 groups are stable during photolysis, while others can be defluorinated. acs.org

It has been noted that UV irradiation can lead to the degradation of similar phenol structures, resulting in increased yellowness and the formation of degradation products. google.com Functionalizing materials with UV absorbers, such as 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol, has been shown to significantly reduce photodegradation and discoloration. researchgate.net

Advanced Oxidation Processes (AOPs) for Degradation Studies

Advanced Oxidation Processes (AOPs) are a group of water treatment technologies that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to degrade organic pollutants. mdpi.commdpi.com The hydroxyl radical is a powerful, non-selective oxidant capable of rapidly reacting with a wide range of organic compounds, including phenols. scispace.comkirj.ee AOPs are considered effective alternatives for treating refractory organic compounds that are resistant to conventional methods. nih.govbioline.org.br

Common AOPs include processes like UV/H₂O₂, UV/O₃, and Fenton-based reactions (Fe²⁺/H₂O₂). kirj.eeresearchgate.net In these systems, hydroxyl radicals are generated in-situ and attack organic molecules, leading to their mineralization into simpler, harmless substances like CO₂ and H₂O. scispace.com For example, the UV/H₂O₂ process has been shown to be effective in degrading p-chlorophenol, with the oxidation rate influenced by factors like pH and hydrogen peroxide concentration. bioline.org.br

Studies on various fluorinated phenols demonstrate the efficacy of AOPs. The reaction of •OH with fluorinated compounds typically occurs at near diffusion-controlled limits. acs.org Research on 2,6-difluorophenol has shown that it can be degraded using AOPs. acs.orgnih.gov For instance, treating fluorinated phenols with UV/H₂O₂ at pH 7 generates hydroxyl radicals that lead to compound transformation. acs.org Similarly, the degradation of 2,4,6-trichlorophenol has been successfully achieved using Fe⁰-based AOPs with peroxides like hydrogen peroxide (H₂O₂), peroxymonosulfate (B1194676) (PMS), and peroxydisulfate (B1198043) (PS). nih.govresearchgate.net The efficiency of these systems can be influenced by parameters such as initial pH, peroxide concentration, and the presence of other ions like chloride. nih.govresearchgate.net

The table below summarizes various AOPs and their effectiveness in degrading phenolic compounds, providing a reference for the potential degradation pathways of this compound.

| AOP System | Target Pollutant | Key Findings | Reference |

| UV/H₂O₂ | p-Chlorophenol | Effective degradation; optimal at pH 7. | bioline.org.br |

| Fe⁰/H₂O₂ | 2,4,6-Trichlorophenol | High degradation efficiency, optimal at pH 3.2. | nih.govresearchgate.net |

| Fe⁰/PMS | 2,4,6-Trichlorophenol | Effective, especially at pH > 3.2; degradation accelerated by high chloride concentration. | nih.govresearchgate.net |

| Fe⁰/PS | 2,4,6-Trichlorophenol | Less efficient than Fe⁰/H₂O₂ and Fe⁰/PMS under tested conditions. | nih.govresearchgate.net |

| UV/H₂O₂ | Fluorinated Phenols | Generates •OH radicals that effectively transform the parent compounds. | acs.orgnih.gov |

Electrophilic Aromatic Substitution Reactions on the Fluorinated Phenol Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the ring. byjus.compressbooks.pub The reactivity of the aromatic ring towards EAS is heavily influenced by the substituents it carries. masterorganicchemistry.com

The hydroxyl (-OH) group of a phenol is a powerful activating group and an ortho, para-director. byjus.commlsu.ac.intestbook.com This is due to its ability to donate electron density to the ring through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during the reaction. byjus.compressbooks.pub Consequently, phenols are highly susceptible to electrophilic attack, often reacting under milder conditions than benzene. mlsu.ac.in

In this compound, the directing effects of the substituents are as follows:

The hydroxyl group is a strongly activating ortho, para-director.

The two fluorine atoms are deactivating but are also ortho, para-directors.

The pentyl group is a weakly activating ortho, para-director.

The substitution pattern will be determined by the interplay of these effects. The powerful activating effect of the -OH group will dominate, directing incoming electrophiles to the positions ortho and para to it. The positions ortho to the hydroxyl group (positions 2 and 6) are already occupied by fluorine atoms. Therefore, electrophilic substitution is strongly directed to the position para to the hydroxyl group (position 4), which is occupied by the pentyl group, and the positions meta to the hydroxyl group (positions 3 and 5). However, substitution at positions 3 and 5 would be favored. Common EAS reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.commlsu.ac.in For instance, nitration of phenol with dilute nitric acid yields a mixture of o-nitrophenol and p-nitrophenol. byjus.comtestbook.com Halogenation with bromine water can lead to polysubstitution, forming 2,4,6-tribromophenol. byjus.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike aliphatic S_N2 reactions, simple aryl halides are generally unreactive towards nucleophiles under standard conditions. libretexts.orgpressbooks.pub This is because the backside attack required for an S_N2 mechanism is sterically impossible, and the formation of a high-energy aryl cation for an S_N1 mechanism is unfavorable. pressbooks.pub

However, SNA can proceed via two main mechanisms if the substrate is suitable:

The S_NAr (Addition-Elimination) Mechanism: This pathway becomes feasible when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -C(O)R, positioned ortho or para to the leaving group. libretexts.orgpressbooks.pubpressbooks.pub These groups stabilize the negative charge of the intermediate Meisenheimer complex that forms when the nucleophile attacks the carbon bearing the leaving group. libretexts.orglibretexts.org The fluorine atoms in this compound are EWGs, but they are not as strongly activating as a nitro group. The hydroxyl group is an electron-donating group, which deactivates the ring for S_NAr. Therefore, substitution via the S_NAr mechanism on this compound is generally not favored unless very strong nucleophiles or harsh conditions are used.

The Elimination-Addition (Benzyne) Mechanism: This mechanism can occur with unactivated aryl halides but requires extremely strong basic nucleophiles (like NaNH₂) and harsh conditions. pressbooks.pubmasterorganicchemistry.com The reaction proceeds through a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com

A novel strategy involves leveraging the phenoxyl radical as a transient, powerful electron-withdrawing group to activate the ring for nucleophilic substitution. osti.gov This "homolysis-enabled electronic activation" has been shown to dramatically lower the reaction barrier for the substitution of halophenols, enabling transformations that are otherwise challenging. osti.gov This pathway could potentially be relevant for the reactivity of this compound.

Redox Chemistry of Difluorophenols

Redox (oxidation-reduction) reactions involve the transfer of electrons between chemical species. libretexts.orgkhanacademy.org An oxidation involves the loss of electrons, while a reduction involves the gain of electrons. wikipedia.org

The phenol functional group can be oxidized. The antioxidant mechanism of some phenolic compounds involves capturing free radicals to block oxidation chain reactions. alfa-chemistry.com The oxidation of phenols can proceed through various pathways, depending on the oxidant and reaction conditions. For example, the oxidation of lignin, a complex phenolic polymer, can occur during oxygen-alkali treatment. researchgate.net

The redox chemistry of difluorophenols can be complex. The fluorine atoms, being highly electronegative, influence the electron density of the aromatic ring and the redox potential of the molecule. The redox reactions of 2,6-dichlorophenol indophenol (B113434) with various agents like oxyanions, hydrazine, and hydrogen peroxide have been studied, indicating that substituted phenols are active in redox processes. abu.edu.ng

In the context of Li-S batteries, 2,4-difluorophenyl isothiocyanate has been used as a redox mediator to enhance reaction kinetics. rsc.org This suggests that difluorinated aromatic compounds can participate in electron transfer processes. The oxidation of this compound would likely involve the phenolic hydroxyl group, potentially forming a phenoxyl radical as an initial step. This radical could then undergo further reactions, such as dimerization or coupling. Reduction of the aromatic ring is generally difficult but can be achieved under specific conditions, such as with powerful reducing agents or via electrochemical methods.

Computational Chemistry and Theoretical Characterization of 2,6 Difluoro 4 Pentylphenol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. aphrc.org DFT calculations are particularly adept at handling electron correlation, making them suitable for a wide range of chemical systems, including substituted phenols. researchgate.net Methods like the B3LYP functional combined with basis sets such as 6-311+G(d,p) are commonly used to optimize molecular geometries and predict various chemical properties. imist.maimist.masemanticscholar.org

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, which helps in elucidating its mechanism. mdpi.com This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. A transition state represents the highest energy point along the minimum energy path of a reaction and is characterized as a saddle point on the potential energy surface. fossee.in Computational methods like the nudged elastic band (NEB) can generate an initial guess for the transition state structure between known reactants and products. libretexts.orgnumberanalytics.com

For 2,6-Difluoro-4-pentylphenol, DFT can be used to model various reactions, such as electrophilic aromatic substitution, oxidation of the phenolic hydroxyl group, or reactions involving the pentyl chain. The presence of two electron-withdrawing fluorine atoms ortho to the hydroxyl group significantly influences the electron density of the aromatic ring, thereby affecting its reactivity and regioselectivity. nih.gov By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of different reaction pathways. fossee.inrsc.orgmdpi.com For instance, the mechanism of C(sp³)–H bond functionalization in related arylalkanes has been successfully investigated using DFT to analyze postulated mechanisms and transition state energies. rsc.org

Prediction of Reactive Sites and Fukui Indices

Identifying the most reactive sites within a molecule is crucial for predicting its chemical behavior. Fukui functions, derived from conceptual DFT, are powerful descriptors for this purpose. substack.com They quantify the change in electron density at a specific point in a molecule when an electron is added or removed. substack.commdpi.com

There are three main types of Fukui indices:

f⁺(r) : Predicts reactivity towards a nucleophilic attack (where the molecule accepts an electron). The site with the highest f⁺ value is the most electrophilic. substack.comrowansci.comschrodinger.com

f⁻(r) : Predicts reactivity towards an electrophilic attack (where the molecule donates an electron). The site with the highest f⁻ value is the most nucleophilic. substack.comrowansci.comschrodinger.com

f⁰(r) : Predicts reactivity towards a radical attack . substack.comrowansci.com

These indices are calculated by analyzing the electron populations (e.g., from Natural Bond Orbital analysis) of the molecule in its neutral, cationic (N-1 electrons), and anionic (N+1 electrons) states, all at the geometry of the neutral species. mdpi.com For this compound, one would expect the oxygen atom and the carbon atoms of the aromatic ring to be key reactive sites. The electron-withdrawing fluorine atoms would decrease the nucleophilicity of the adjacent ring carbons, while the hydroxyl and pentyl groups would increase it at the para and ortho positions. A dual descriptor, which combines information from both nucleophilic and electrophilic Fukui functions, can provide an even more precise identification of reactive centers. researchgate.net

| Atomic Site | Predicted Susceptibility to Nucleophilic Attack (High f⁺) | Predicted Susceptibility to Electrophilic Attack (High f⁻) | Predicted Susceptibility to Radical Attack (High f⁰) |

|---|---|---|---|

| O (hydroxyl) | Low | High | High |

| C1 (hydroxyl-bearing) | High | Low | Moderate |

| C2, C6 (fluorine-bearing) | High | Low | Low |

| C3, C5 | Low | High | High |

| C4 (pentyl-bearing) | Low | High | Moderate |

Conformational Analysis and Molecular Geometries

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. studypug.com For this compound, conformational flexibility arises from the rotation of the hydroxyl group, the pentyl chain, and the C-C bonds within the pentyl chain. The presence of fluorine atoms can significantly influence the conformational preferences of the molecule. soton.ac.ukmdpi.com

DFT calculations are used to find the minimum energy conformers by optimizing the geometry starting from various initial dihedral angles. The results provide a detailed picture of the molecule's three-dimensional shape, including bond lengths, bond angles, and dihedral angles. semanticscholar.orgkarazin.ua This structural information is fundamental for understanding its physical properties and biological interactions. While specific experimental data for this compound is not available, the table below presents optimized geometrical parameters for the structurally analogous 2,6-dichloro-4-fluoro phenol (B47542), calculated at the B3LYP/6-311+G(d,p) level, to illustrate the type of data obtained. researchgate.net

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-O | 1.362 |

| Bond Length | O-H | 0.963 |

| Bond Length | C-C (aromatic avg.) | 1.391 |

| Bond Length | C-F | 1.355 |

| Bond Length | C-Cl | 1.748 |

| Bond Angle | C-O-H | 108.9 |

| Bond Angle | C-C-C (aromatic avg.) | 120.0 |

| Bond Angle | F-C-C | 119.5 |

| Bond Angle | Cl-C-C | 119.2 |

Quantum Chemical Analysis of Electronic Structure

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org

HOMO : Represents the ability to donate an electron. A higher HOMO energy corresponds to a better electron donor. semanticscholar.orgajchem-a.com

LUMO : Represents the ability to accept an electron. A lower LUMO energy corresponds to a better electron acceptor. semanticscholar.orgajchem-a.com

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the phenolic ring and the oxygen atom, characteristic of its electron-donating capability. The LUMO is likely distributed over the aromatic ring, with contributions influenced by the electron-withdrawing fluorine atoms. The HOMO-LUMO gap provides insight into the molecule's electronic properties and its potential use in materials science, for example, in the design of materials with specific optical properties. ajchem-a.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.25 |

| LUMO Energy (ELUMO) | -1.10 |

| Energy Gap (ΔE) | 5.15 |

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density in a molecule governs its electrostatic properties and intermolecular interactions. Quantum chemical calculations can determine the partial atomic charges on each atom, often using methods like Mulliken population analysis. semanticscholar.orgresearchgate.net This analysis reveals how electrons are shared among atoms, highlighting the effects of electronegative atoms like oxygen and fluorine.

A more intuitive visualization of charge distribution is the Molecular Electrostatic Potential (MEP) surface. libretexts.org The MEP map illustrates the electrostatic potential experienced by a positive test charge at the molecule's surface. libretexts.orgtntech.edu

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and fluorine). These sites are prone to electrophilic attack. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas (e.g., around the acidic hydrogen of the hydroxyl group). These sites are susceptible to nucleophilic attack. researchgate.net

Green regions represent neutral or weakly polarized areas.

For this compound, the MEP map would clearly show strong negative potential around the oxygen and fluorine atoms and a distinct region of positive potential on the hydroxyl hydrogen, which is crucial for hydrogen bonding. The aromatic ring would exhibit varied potential due to the competing electronic effects of the substituents.

| Atom | Partial Charge (e) |

|---|---|

| O (hydroxyl) | -0.65 |

| H (hydroxyl) | +0.45 |

| C (fluorine-bearing) | +0.20 |

| F | -0.22 |

| C (pentyl-bearing) | -0.15 |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the complex intermolecular interactions of this compound at an atomistic level. wustl.edu These simulations model the movement of every atom in a system over time by integrating Newton's equations of motion, providing a trajectory that reveals detailed information about dynamic processes and interaction energies. wustl.edu The interactions between atoms are defined by a force field, a set of parameters and equations that describe the potential energy of the system, including terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals forces and electrostatic interactions. dovepress.com

For a molecule like this compound, MD simulations can elucidate how its distinct structural features govern its interactions with its environment, such as a biological membrane, a solvent, or other molecules. The key interaction points are:

The Phenolic Hydroxyl (-OH) Group: This group can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions with polar molecules, particularly water or the head groups of phospholipids (B1166683) in a membrane.

The Fluorine Atoms: The highly electronegative fluorine atoms create localized dipoles (C-F bonds), enabling electrostatic interactions with polar or charged species.

The Aromatic Ring: The π-system of the benzene (B151609) ring can engage in π-π stacking with other aromatic systems and cation-π interactions.

The Alkyl (Pentyl) Chain: This nonpolar tail primarily engages in weaker, non-specific van der Waals interactions, driving it to associate with hydrophobic environments, such as the core of a lipid bilayer or nonpolar solvents.

In a typical simulation, a single or multiple this compound molecules are placed in a simulation box filled with explicit solvent molecules (e.g., water) or a pre-equilibrated model system like a lipid bilayer. dovepress.comrsc.org The system is then subjected to energy minimization, followed by equilibration under constant temperature and pressure (NPT ensemble) to achieve a stable state. dovepress.com The production run then generates the trajectory for analysis. wustl.edu

Analysis of the simulation can provide quantitative data on intermolecular forces. For instance, the interaction energy between the phenol and its surroundings can be calculated, partitioning the contributions from electrostatic and van der Waals forces. dovepress.com Radial distribution functions (RDFs) can also be computed to determine the probability of finding a particular atom or molecule at a certain distance from another, revealing specific interactions like hydrogen bonds.

Table 1: Illustrative Interaction Energies of this compound with a Model DPPC Lipid Bilayer from a Hypothetical MD Simulation

| Interacting Group of this compound | Interacting Component of DPPC Bilayer | Predominant Interaction Type | Calculated Average Interaction Energy (kJ/mol) |

| Hydroxyl (-OH) Group | Phosphate/Choline Head Groups | Hydrogen Bonding, Electrostatic | -45.5 |

| Fluorine Atoms | Water Interface, Head Groups | Dipole-Dipole, Electrostatic | -15.2 |

| Aromatic Ring | Choline Head Groups | Cation-π, van der Waals | -20.8 |

| Pentyl Chain | Acyl (Lipid) Tails | van der Waals (Hydrophobic) | -30.1 |

Note: Data are representative and for illustrative purposes only.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational quantum chemistry provides highly valuable methods for the prediction of spectroscopic parameters, which are essential for structural elucidation. uni-bonn.de Nuclear Magnetic Resonance (NMR) chemical shifts, in particular, can be calculated with a high degree of accuracy using methods based on Density Functional Theory (DFT). unifr.ch The most common approach for calculating NMR shielding tensors is the Gauge-Including Atomic Orbital (GIAO) method. modgraph.co.uk

The process involves first optimizing the molecular geometry of this compound using a selected DFT functional (e.g., the widely used B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). modgraph.co.uk Following geometry optimization, the GIAO-DFT calculation is performed to compute the absolute magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F). The chemical shift (δ) is then determined by subtracting the calculated isotropic shielding value (σ_iso) of the nucleus of interest from the shielding value of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. libretexts.org

δ_sample = (σ_ref - σ_sample) / (1 - σ_ref) ≈ σ_ref - σ_sample

These theoretical predictions are instrumental in assigning complex spectra, distinguishing between isomers, and understanding how electronic structure influences the magnetic environment of each nucleus. unifr.chorganicchemistrydata.org For this compound, calculations can predict the distinct chemical shifts for the aromatic protons, the aliphatic protons of the pentyl chain, the phenolic proton, and the unique signals for the fluorinated and hydroxyl-bearing carbons. Crucially, this method is also highly effective for predicting ¹⁹F NMR chemical shifts, which are very sensitive to the electronic environment. researchgate.net

Table 2: Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts (ppm) for this compound

| Atom/Position | Typical Experimental δ (ppm) Range | Calculated δ (ppm) (GIAO/B3LYP/6-311++G(d,p)) |

| ¹H-NMR | ||

| H (on C3, C5) | 6.60 - 6.90 | 6.75 |

| H (on -OH) | 4.50 - 6.00 | 5.21 |

| H (on Cα of pentyl) | 2.50 - 2.70 | 2.62 |

| H (on Cβ, Cγ, Cδ of pentyl) | 1.20 - 1.70 | 1.35 - 1.65 |

| H (on Cε of pentyl) | 0.85 - 1.00 | 0.91 |

| ¹³C-NMR | ||

| C1 (-OH) | 145 - 155 | 149.8 |

| C2, C6 (-F) | 150 - 160 (d, J_CF) | 154.5 |

| C3, C5 | 110 - 120 (d, J_CF) | 114.7 |

| C4 (-pentyl) | 130 - 140 | 135.3 |

| Cα (pentyl) | 30 - 40 | 35.1 |

| Cε (pentyl) | 13 - 15 | 14.2 |

| ¹⁹F-NMR | ||

| F (on C2, C6) | -115 to -135 | -126.4 |

Note: Calculated values are illustrative. Experimental ranges are estimates based on analogous structures. 'd' denotes a doublet due to C-F coupling.

Theoretical Studies of Solvent Effects on Reactivity

The chemical reactivity of a molecule can be profoundly influenced by the solvent in which a reaction is carried out. rsc.org Theoretical chemistry offers robust models to study and predict these solvent effects, providing molecular-level insights into reaction mechanisms and kinetics. numberanalytics.com These computational models generally fall into two categories: explicit and implicit solvation models. tuwien.at

Explicit solvent models involve simulating a number of individual solvent molecules around the solute, offering a highly detailed picture of specific solute-solvent interactions like hydrogen bonding. tuwien.at However, this approach is computationally expensive. A more common method is the use of implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM). numberanalytics.com In the PCM framework, the solvent is treated as a continuous medium with a defined dielectric constant (ε), and the solute is placed within a cavity in this continuum. This method efficiently captures the bulk electrostatic effects of the solvent on the solute's electronic structure and energy.

For this compound, a key aspect of its reactivity is the acidity of the phenolic proton. Theoretical studies can model the deprotonation reaction in different solvents to understand how solvent polarity affects the stability of the resulting phenoxide ion.

Ar-OH + B ⇌ [Ar-O···H···B]‡ → Ar-O⁻ + HB⁺

In polar, protic solvents like water or methanol (B129727), the charged phenoxide anion and the protonated base are strongly stabilized through hydrogen bonding and dipole-dipole interactions. This stabilization lowers the energy of the products and often the transition state ([Ar-O···H···B]‡), thereby accelerating the reaction. ajol.info In contrast, nonpolar solvents like cyclohexane (B81311) provide minimal stabilization for charged species, leading to a higher activation energy barrier and slower reaction rates. rsc.orgucsb.edu By calculating the energies of the reactant, transition state, and product in various solvents, a theoretical reaction profile can be constructed to predict the impact of the solvent on the reaction's thermodynamics and kinetics. rsc.org

Table 3: Illustrative Calculated Activation Energy (ΔG‡) for the Deprotonation of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Solvation Model | Calculated ΔG‡ (kJ/mol) | Predicted Relative Reaction Rate |

| Gas Phase | 1.0 | None | 125.4 | Very Slow |

| Cyclohexane | 2.0 | PCM | 102.1 | Slow |

| Chloroform | 4.8 | PCM | 85.7 | Moderate |

| Methanol | 32.7 | PCM | 68.9 | Fast |

| Water | 78.4 | PCM | 65.2 | Very Fast |

Note: Data are representative and for illustrative purposes only, demonstrating the trend of decreasing activation energy with increasing solvent polarity.

Design, Synthesis, and Structure Activity Relationships of 2,6 Difluoro 4 Pentylphenol Derivatives